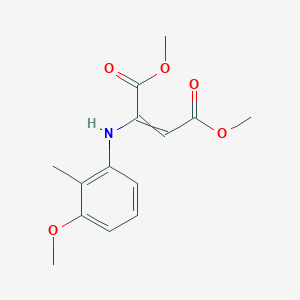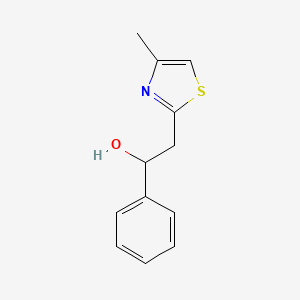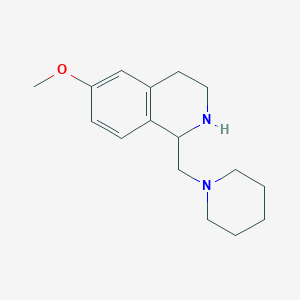![molecular formula C16H15ClN2O2 B13876945 4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone](/img/structure/B13876945.png)
4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone typically involves the reaction of 3-chlorophenylpyrimidine with cyclohexanone under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and kinase inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant inhibitory activity against CDK2, a target for cancer treatment.
Uniqueness
4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone stands out due to its unique structure, which combines a pyrimidine ring with a cyclohexanone moiety
Propriétés
Formule moléculaire |
C16H15ClN2O2 |
|---|---|
Poids moléculaire |
302.75 g/mol |
Nom IUPAC |
4-[2-(3-chlorophenyl)pyrimidin-5-yl]oxycyclohexan-1-one |
InChI |
InChI=1S/C16H15ClN2O2/c17-12-3-1-2-11(8-12)16-18-9-15(10-19-16)21-14-6-4-13(20)5-7-14/h1-3,8-10,14H,4-7H2 |
Clé InChI |
VASCKULGTDKJHF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCC1OC2=CN=C(N=C2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(3-methoxy-4-pyrrolo[1,2-c]pyrimidin-4-ylphenyl)methanesulfonamide](/img/structure/B13876894.png)




![1-[2-(1-Methylethyl)phenyl]-2-piperazinone](/img/structure/B13876933.png)
![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)
